molecular formula C17H19N3O3 B6995106 3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide

3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide

Cat. No.: B6995106
M. Wt: 313.35 g/mol
InChI Key: JKAKPJGHLSHBTH-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide is a synthetic organic compound that belongs to the class of oxolane carboxamides This compound is characterized by the presence of a methoxy group, a pyridinylamino group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling with the pyridinylamino group: This step can be performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond between the oxolane carboxylic acid and the pyridinylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[4-(pyridin-3-ylamino)phenyl]oxolane-3-carboxamide
  • 3-methoxy-N-[4-(pyridin-2-ylamino)phenyl]oxolane-3-carboxamide
  • 3-methoxy-N-[4-(pyrimidin-4-ylamino)phenyl]oxolane-3-carboxamide

Uniqueness

3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinylamino group and the presence of the methoxy group contribute to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-22-17(8-11-23-12-17)16(21)20-14-4-2-13(3-5-14)19-15-6-9-18-10-7-15/h2-7,9-10H,8,11-12H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAKPJGHLSHBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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